

In Vivo Validation of Tradipitant's Mechanism of Action: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tradipitant (VLY-686) is a selective, orally bioavailable neurokinin-1 receptor (NK1R) antagonist that has been investigated for the treatment of gastroparesis, atopic dermatitis, and motion sickness. Its mechanism of action centers on blocking the binding of Substance P (SP), a neuropeptide involved in neurogenic inflammation, pain, and emesis, to the NK1R. This guide provides a comprehensive comparison of the in vivo validation of **Tradipitant**'s mechanism of action, primarily through human clinical trial data, and contrasts its performance with other NK1R antagonists where data is available.

While extensive preclinical in vivo data from animal models for **Tradipitant** in gastroparesis and atopic dermatitis is not publicly available, clinical studies in human subjects provide significant insights into its efficacy and mechanism of action. This guide will summarize the available quantitative data, detail the experimental protocols of key clinical trials, and visualize the underlying biological pathways and experimental workflows.

Substance P/NK1R Signaling Pathway

The therapeutic rationale for using an NK1R antagonist like **Tradipitant** stems from the role of the Substance P/NK1R signaling pathway in various physiological and pathological processes.





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Substance P/NK1R signaling pathway and the inhibitory action of **Tradipitant**.

In Vivo Performance of Tradipitant

The in vivo validation of **Tradipitant**'s mechanism of action is primarily supported by data from Phase II and Phase III clinical trials in patients with gastroparesis and atopic dermatitis.

Gastroparesis

Gastroparesis is a disorder characterized by delayed gastric emptying in the absence of a mechanical obstruction, with symptoms including nausea, vomiting, and bloating. The rationale for using an NK1R antagonist is to block SP-mediated signaling in the brain's vomiting centers and potentially modulate gastric motility.

Experimental Data Summary: Tradipitant vs. Placebo in Gastroparesis



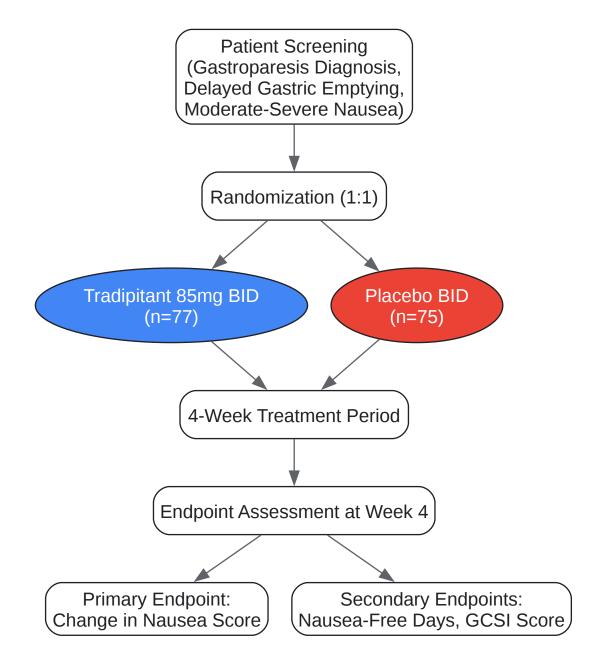
Study	Treatmen t Group	N	Primary Endpoint	Result	p-value	Secondar y Endpoint s
Phase II (VP-VLY- 686-2301) [1][2][3]	Tradipitant 85 mg BID	77	Change in daily nausea score (0-5 scale) at Week 4	-1.25	0.0099	Nausea- free days: 28.8% increase (p=0.016)G CSI Total Score: -0.96 (p=0.022)
Placebo	75	-0.73	Nausea- free days: 15.0% increaseG CSI Total Score: -0.58			
Phase III (VP-VLY- 686-3301) [4][5][6]	Tradipitant 85 mg BID	102	Change in daily nausea score at Week 12	-1.55	0.741	Post-hoc analyses showed significant improveme nt with high drug exposure.
Placebo	99	-1.49				

Experimental Protocol: Phase II Gastroparesis Study (VP-VLY-686-2301)

• Study Design: A multicenter, randomized, double-blind, placebo-controlled study.



- Participants: 152 adults with diabetic or idiopathic gastroparesis, confirmed delayed gastric emptying, and moderate to severe nausea.
- Intervention: Patients were randomized to receive either **Tradipitant** 85 mg twice daily (BID) or a matching placebo for 4 weeks.
- Primary Outcome: Change from baseline in the average daily nausea score at week 4, rated on a 0-5 Likert scale.
- Secondary Outcomes: Included the percentage of nausea-free days and the change in the Gastroparesis Cardinal Symptom Index (GCSI) total score.





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Workflow of the Phase II clinical trial of **Tradipitant** for gastroparesis.

Atopic Dermatitis

Atopic dermatitis is a chronic inflammatory skin condition characterized by intense pruritus (itching). Substance P and the NK1R are implicated in the transmission of itch signals and the promotion of neurogenic inflammation in the skin.

Experimental Data Summary: Tradipitant vs. Placebo in Atopic Dermatitis



Study	Treatmen t Group	N	Primary Endpoint	Result	p-value	Secondar y Endpoint s
Phase II (VP-VLY- 686-2102) [7][8][9]	Tradipitant 85 mg BID	82	Change in Worst Itch Visual Analog Scale (VAS) at Week 8	Statistically significant improveme nt	0.019	Total SCORAD: Significant improveme nt (p=0.008)O bjective SCORAD: Significant improveme nt (p=0.005)
Placebo	82	Did not meet primary endpoint due to high placebo effect in average itch VAS.				
Phase III (EPIONE) [10]	Tradipitant 85 mg BID	188	Mean improveme nt in Worst- Itch Numeric Rating Scale (WI- NRS) at Week 8	No significant difference in the overall population.	0.567	In patients with mild AD, a robust antipruritic effect was observed (-1.6 vs placebo, p=0.015).



Placebo

187

Experimental Protocol: Phase II Atopic Dermatitis Study (VP-VLY-686-2102)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
- Participants: 164 adult patients with treatment-resistant pruritus associated with atopic dermatitis.
- Intervention: Patients were randomized to receive either Tradipitant 85 mg BID or a matching placebo for 8 weeks.
- Primary Outcome: The primary endpoint was the change from baseline in the Worst Itch Visual Analog Scale (VAS) at week 8.
- Secondary Outcomes: Included changes in the SCORing Atopic Dermatitis (SCORAD) index.

Comparison with Other NK1R Antagonists

Direct comparative in vivo studies of **Tradipitant** against other NK1R antagonists for gastroparesis or atopic dermatitis are limited. However, data from studies of other NK1R antagonists in these conditions provide a basis for comparison.

Aprepitant for Gastroparesis

Aprepitant is an NK1R antagonist approved for the prevention of chemotherapy-induced and postoperative nausea and vomiting. Its efficacy in gastroparesis has been investigated.

Experimental Data Summary: Aprepitant vs. Placebo in Gastroparesis (APRON Trial)[11][12] [13]



Treatment Group	N	Primary Endpoint	Result	p-value	Secondary Endpoints
Aprepitant 125 mg/day	63	Reduction in nausea VAS score (≥25mm or <25mm absolute) at Week 4	46% of patients met the endpoint	0.43	GCSI Nausea Score: Significant reduction (1.8 vs 1.0 for placebo, p=0.005)GCS I Vomiting Score: Significant reduction (1.6 vs 0.5 for placebo, p=0.001)
Placebo	63	40% of patients met the endpoint			

Experimental Protocol: APRON Trial

- Study Design: A 4-week multicenter, double-masked, randomized, placebo-controlled trial.
- Participants: 126 patients with chronic nausea and vomiting due to gastroparesis or a gastroparesis-like syndrome.
- Intervention: Patients were randomized to receive oral aprepitant (125 mg/day) or placebo.
- Primary Outcome: Reduction in nausea severity measured by a 0-100 mm visual analog scale (VAS).

Serlopitant for Atopic Dermatitis

Serlopitant is another NK1R antagonist that was investigated for the treatment of pruritus associated with atopic dermatitis.



Experimental Data Summary: Serlopitant vs. Placebo in Atopic Dermatitis

Study	Treatment Group	N	Primary Endpoint	Result	p-value
Phase II (ATOMIK)[14]	Serlopitant 1 mg or 5 mg daily	484	Mean change in Worst-Itch Numeric Rating Scale (WI-NRS) from baseline to week 6	Did not meet primary endpoint.	Not statistically significant
Placebo					
Phase III	Serlopitant	-	-	Terminated	-

Conclusion

The in vivo validation of **Tradipitant**'s mechanism of action as an NK1R antagonist is primarily supported by human clinical trial data. In Phase II studies, **Tradipitant** demonstrated statistically significant and clinically meaningful improvements in the symptoms of both gastroparesis and atopic dermatitis. While the Phase III study in gastroparesis did not meet its primary endpoint in the intent-to-treat population, post-hoc analyses suggested efficacy in patients with higher drug exposure. Similarly, in atopic dermatitis, the Phase III trial did not show a significant effect in the overall population but did indicate a benefit for patients with mild disease.

Compared to aprepitant for gastroparesis, **Tradipitant** showed a more consistent effect on the primary nausea endpoint in its Phase II trial, although differences in trial design and patient populations make direct comparisons challenging. In the context of atopic dermatitis, while **Tradipitant** showed promising results in a Phase II study, another NK1R antagonist, serlopitant, failed to demonstrate efficacy in its Phase II trial, leading to the termination of its Phase III program for this indication. This highlights the potential for different molecules within the same class to have varying clinical outcomes.



The lack of publicly available preclinical in vivo data for **Tradipitant** is a notable gap in the complete validation of its mechanism of action from a drug development perspective. Such data would provide further insights into its pharmacological profile and target engagement in relevant animal models. Nevertheless, the existing clinical data provides a strong rationale for the continued investigation of **Tradipitant** as a therapeutic agent for conditions mediated by the Substance P/NK1R pathway.

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